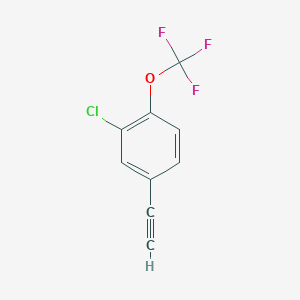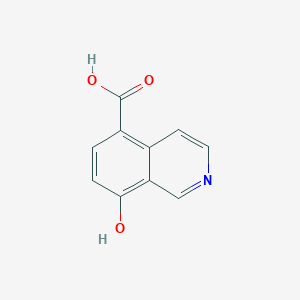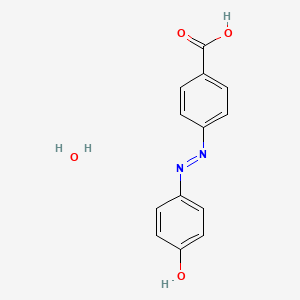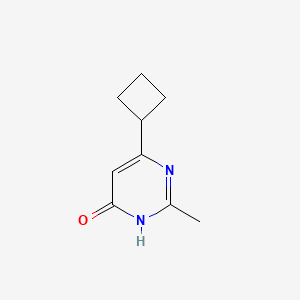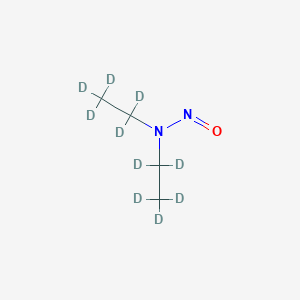![molecular formula C16H16N2O9 B1436922 (1R,4R,5S,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid CAS No. 1257323-82-2](/img/structure/B1436922.png)
(1R,4R,5S,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,4R,5S,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid is a chemical compound known for its role as a selective group II metabotropic glutamate receptor agonist. This compound is a caged version of LY 379268, which means it is modified to be activated by light, allowing for precise spatial and temporal control in biological experiments . The molecular formula of this compound is C16H16N2O9, and it has a molecular weight of 380.31 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,5S,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid involves the incorporation of a photolabile protecting group, NPEC (N-1-(2-nitrophenyl)ethoxycarbonyl), onto LY 379268. The general synthetic route includes the following steps:
Protection of LY 379268: The amino group of LY 379268 is protected using the NPEC group. This is typically achieved by reacting LY 379268 with N-1-(2-nitrophenyl)ethoxycarbonyl chloride in the presence of a base such as triethylamine.
Purification: The resulting product is purified using techniques such as column chromatography to obtain pure this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
化学反应分析
Types of Reactions
(1R,4R,5S,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid undergoes several types of chemical reactions, including:
Photolysis: The primary reaction of interest is photolysis, where the NPEC group is cleaved upon exposure to light, releasing the active LY 379268.
Hydrolysis: Under certain conditions, the compound may undergo hydrolysis, leading to the breakdown of the NPEC group
Common Reagents and Conditions
Photolysis: Light of specific wavelengths (typically UV light) is used to cleave the NPEC group.
Hydrolysis: Aqueous solutions and mild acidic or basic conditions can facilitate hydrolysis
Major Products Formed
Photolysis: The major product formed is LY 379268, the active compound.
Hydrolysis: The products include LY 379268 and the corresponding nitrophenyl byproducts
科学研究应用
(1R,4R,5S,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid has a wide range of applications in scientific research:
Neuroscience: It is used to study the role of group II metabotropic glutamate receptors in the brain. .
Pharmacology: Researchers use this compound to investigate the pharmacological properties of group II metabotropic glutamate receptors and their potential as therapeutic targets for neurological disorders
Cell Biology: The compound is employed in studies of cellular signaling pathways, particularly those involving glutamate receptors
作用机制
(1R,4R,5S,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid exerts its effects through the following mechanism:
Photolysis Activation: Upon exposure to light, the NPEC group is cleaved, releasing the active LY 379268.
Receptor Binding: LY 379268 binds to group II metabotropic glutamate receptors, activating them.
Signal Transduction: Activation of these receptors modulates intracellular signaling pathways, influencing neuronal excitability and synaptic transmission
相似化合物的比较
Similar Compounds
LY 379268: The parent compound, a selective group II metabotropic glutamate receptor agonist
LY 354740: Another selective group II metabotropic glutamate receptor agonist.
(2R,4R)-APDC: A selective agonist for group II metabotropic glutamate receptors.
Uniqueness
(1R,4R,5S,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid is unique due to its caged structure, allowing for light-controlled activation. This feature provides researchers with the ability to precisely control the timing and location of receptor activation, which is not possible with non-caged compounds .
属性
CAS 编号 |
1257323-82-2 |
|---|---|
分子式 |
C16H16N2O9 |
分子量 |
380.31 g/mol |
IUPAC 名称 |
(1R,4R,5S,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid |
InChI |
InChI=1S/C16H16N2O9/c1-7(8-4-2-3-5-9(8)18(24)25)27-15(23)17-16(14(21)22)6-26-12-10(11(12)16)13(19)20/h2-5,7,10-12H,6H2,1H3,(H,17,23)(H,19,20)(H,21,22)/t7?,10-,11-,12+,16+/m1/s1 |
InChI 键 |
AHJQYZMYVTZSGT-ZADUFHANSA-N |
SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC2(COC3C2C3C(=O)O)C(=O)O |
手性 SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@]2(CO[C@@H]3[C@H]2[C@H]3C(=O)O)C(=O)O |
规范 SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC2(COC3C2C3C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


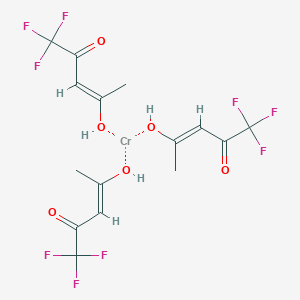
![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-A]pyrimidin+](/img/structure/B1436841.png)
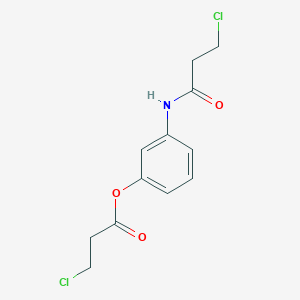
![2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1436844.png)
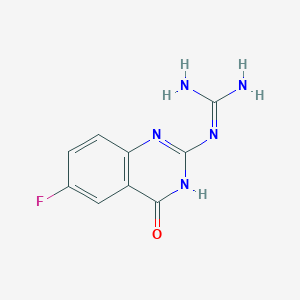
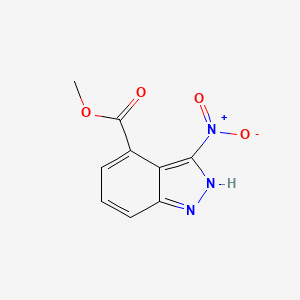
![3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+](/img/structure/B1436850.png)
![4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole](/img/structure/B1436851.png)
